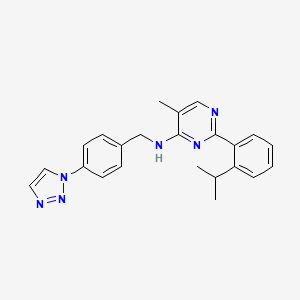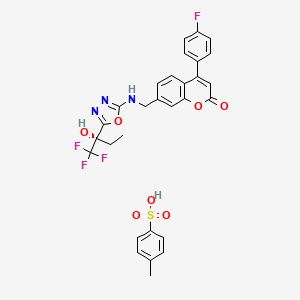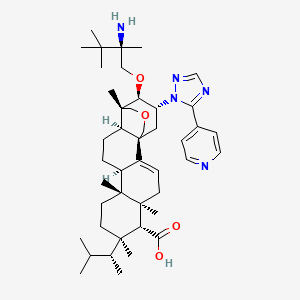
ML323
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML323 ist ein neuartiger niedermolekularer Inhibitor, der die Ubiquitin-spezifische Peptidase 1 (USP1) und den Ubiquitin-assoziierten Faktor 1 (UAF1) -Komplex angreift. Diese Verbindung hat aufgrund ihrer starken inhibitorischen Wirkungen auf den Deubiquitinierungsprozess, der eine entscheidende Rolle in verschiedenen zellulären Signalwegen spielt, einschließlich der DNA-Schadensantwort und der Krebsentwicklung, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Cancer Research: ML323 has shown promising anticancer activity by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma and ovarian cancer
DNA Damage Response: The compound has been used to study the role of deubiquitination in the DNA damage response, particularly in the translesion synthesis and Fanconi anemia pathways.
Drug Sensitization: This compound has been found to potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it a valuable tool for enhancing the efficacy of chemotherapy
Biochemische Analyse
Biochemical Properties
ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . This compound has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .
Cellular Effects
This compound has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . This compound induces apoptosis by p53-Noxa and stimulates protective autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .
Subcellular Localization
Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
ML323 wird durch einen mehrstufigen chemischen Prozess synthetisiertDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatureinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, wird die Verbindung in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Die Skalierbarkeit des Syntheseprozesses ermöglicht die Herstellung von this compound in ausreichenden Mengen für Forschungs- und potenzielle therapeutische Anwendungen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Deubiquitinierungsinhibitionsreaktionen. Es interagiert mit dem USP1-UAF1-Komplex und verhindert die Entfernung von Ubiquitin von Zielproteinen. Diese Hemmung führt zur Anhäufung von ubiquitinierten Proteinen, die verschiedene zelluläre Prozesse beeinflussen können .
Häufige Reagenzien und Bedingungen
Die Reaktionen, die this compound beinhalten, erfordern typischerweise das Vorhandensein des USP1-UAF1-Komplexes und ubiquitinierter Substrate. Die Bedingungen für diese Reaktionen umfassen physiologischen pH-Wert, geeignete Puffersysteme und kontrollierte Temperatur, um zelluläre Umgebungen nachzuahmen .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reaktion von this compound mit dem USP1-UAF1-Komplex gebildet wird, ist die Hemmung der Deubiquitinierung. Dies führt zur Stabilisierung von ubiquitinierten Proteinen, was zu verschiedenen nachgeschalteten Effekten führen kann, einschließlich Zellzyklusarrest, Apoptose und erhöhter Empfindlichkeit gegenüber DNA-schädigenden Agenzien .
Wissenschaftliche Forschungsanwendungen
Krebsforschung: This compound hat eine vielversprechende Antikrebsaktivität gezeigt, indem es Zellzyklusarrest, Apoptose und Autophagie in verschiedenen Krebszelllinien induziert, darunter Plattenepithelkarzinom des Ösophagus und Eierstockkrebs
DNA-Schadensantwort: Die Verbindung wurde verwendet, um die Rolle der Deubiquitinierung bei der DNA-Schadensantwort zu untersuchen, insbesondere in den Translesionsynthese- und Fanconi-Anämie-Signalwegen.
Arzneimittelsensibilisierung: Es wurde festgestellt, dass this compound die Zytotoxizität von DNA-schädigenden Agenzien wie Cisplatin verstärkt, was es zu einem wertvollen Werkzeug zur Steigerung der Wirksamkeit der Chemotherapie macht
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv den USP1-UAF1-Deubiquitinase-Komplex hemmt. Diese Hemmung verhindert die Entfernung von Ubiquitin von Zielproteinen, was zur Anhäufung von ubiquitinierten Proteinen führt. Die Stabilisierung dieser Proteine kann verschiedene zelluläre Reaktionen auslösen, darunter DNA-Schadensreparatur, Zellzyklusregulation und Apoptose. Zu den molekularen Zielstrukturen von this compound gehören proliferierendes Zellkernantigen (PCNA) und Fanconi-Anämie-Komplementationsgruppe D2 (FANCD2), die für DNA-Reparaturprozesse entscheidend sind .
Analyse Chemischer Reaktionen
Types of Reactions
ML323 primarily undergoes deubiquitination inhibition reactions. It interacts with the USP1-UAF1 complex, preventing the removal of ubiquitin from target proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes .
Common Reagents and Conditions
The reactions involving this compound typically require the presence of the USP1-UAF1 complex and ubiquitinated substrates. The conditions for these reactions include physiological pH, appropriate buffer systems, and controlled temperature to mimic cellular environments .
Major Products Formed
The primary product formed from the reaction of this compound with the USP1-UAF1 complex is the inhibition of deubiquitination. This results in the stabilization of ubiquitinated proteins, which can lead to various downstream effects, including cell cycle arrest, apoptosis, and enhanced sensitivity to DNA-damaging agents .
Wirkmechanismus
ML323 exerts its effects by selectively inhibiting the USP1-UAF1 deubiquitinase complex. This inhibition prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins. The stabilization of these proteins can trigger various cellular responses, including DNA damage repair, cell cycle regulation, and apoptosis. The molecular targets of this compound include proliferating cell nuclear antigen (PCNA) and Fanconi anemia complementation group D2 (FANCD2), which are crucial for DNA repair processes .
Vergleich Mit ähnlichen Verbindungen
ML323 ist in seiner selektiven Hemmung des USP1-UAF1-Komplexes einzigartig. Andere ähnliche Verbindungen umfassen:
P005091: Ein selektiver Inhibitor der Ubiquitin-spezifischen Protease 7 (USP7) mit Antikrebsaktivität.
OTUB1/USP8-IN-1: Ein potenter Inhibitor von OTUB1 und USP8, der bei der Untersuchung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
USP7/USP47-Inhibitor: Ein selektiver Inhibitor von USP7 und USP47 mit potenziellen Antikrebswirkungen.
Im Vergleich zu diesen Verbindungen weist this compound eine höhere Selektivität und Potenz gegenüber dem USP1-UAF1-Komplex auf, was es zu einem wertvollen Werkzeug für die Untersuchung der Deubiquitinierung und ihrer Rolle in verschiedenen zellulären Prozessen macht .
Eigenschaften
IUPAC Name |
5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIRVWPJNKZOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572414-83-5 |
Source


|
| Record name | 1572414-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)




![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)

